5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 5-(2-methoxy-5-methyl-phenylamino)-thiadiazole-2-thiol consists of:
- 1,3,4-Thiadiazole core : A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom at positions 1, 3, and 4, respectively.
- Substituents :
- 2-Methoxy-5-methyl-phenylamino group : Attached to the nitrogen at position 5 of the thiadiazole ring. This substituent includes a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 5-position of the phenyl ring.
- Thiol (-SH) group : Positioned at the 2-sulfur atom of the thiadiazole ring, contributing to potential tautomerism (thione vs. thiol forms).
Crystallographic Analysis :
While specific crystallographic data for this compound are not available in the literature, analogous 1,3,4-thiadiazole derivatives exhibit planar thiadiazole rings with bond lengths and angles consistent with aromatic stabilization. For example, the N1–C1 and N2–C2 bonds in similar compounds typically range between 1.30–1.35 Å, indicating partial double-bond character. Intermolecular interactions, such as hydrogen bonding involving the thiol group or π-stacking with aromatic substituents, may influence crystal packing.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
The NMR spectrum of 5-(2-methoxy-5-methyl-phenylamino)-thiadiazole-2-thiol would reveal distinct signals for its structural components:
| Proton Environment | Chemical Shift (δ, ppm) | Integration | Multiplicity |
|---|---|---|---|
| Thiol (-SH) | ~1.5–2.5 (broad singlet) | 1H | Singlet |
| Methoxy (-OCH₃) | ~3.7–3.9 (singlet) | 3H | Singlet |
| Methyl (-CH₃, phenyl) | ~2.2–2.5 (singlet) | 3H | Singlet |
| Aromatic protons (phenyl) | ~6.5–7.5 (multiplet) | 3H | Multiplet |
Note: The aromatic protons would split into distinct patterns depending on substituent positions. The methoxy and methyl groups would show singlets due to equivalent protons.
For Carbon-13 NMR , signals would include:
- Thiadiazole carbons : δ ~160–170 (C=N), δ ~120–140 (aromatic carbons).
- Phenyl carbons : δ ~110–130 (aromatic carbons), δ ~150–160 (C-OCH₃), δ ~20–25 (C-CH₃).
Infrared (IR) Vibrational Mode Analysis
Key IR absorption bands would include:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| S–H (thiol) | 2500–2600 | Stretching (broad) |
| C=N (thiadiazole) | 1600–1650 | Stretching (strong) |
| C–S (thiadiazole) | 600–800 | Stretching (asymmetric/symmetric) |
| C–O (methoxy) | 2800–2900 | Stretching (C–O–CH₃) |
| Aromatic C–H (phenyl) | 3000–3100 | Stretching (sp² C–H) |
Comparison with analogs: The absence of a thione (C=S) stretch (~1250 cm⁻¹) confirms the thiol tautomer.
Mass Spectrometric Fragmentation Patterns
The molecular ion peak would correspond to C₁₀H₁₁N₃OS₂ (molecular weight = 253.32 g/mol). Fragmentation pathways may include:
- Loss of H₂S : [M – H₂S]⁺ → m/z 237.19 (C₉H₉N₃OS).
- Cleavage of N–S bond : [M – S]⁺ → m/z 225.20 (C₉H₁₁N₃O).
- Decomposition of phenylamino group : [C₇H₇N₂O]⁺ → m/z 133.15 (loss of 1,3,4-thiadiazole moiety).
Note: Exact fragmentation patterns require experimental validation.
Properties
IUPAC Name |
5-(2-methoxy-5-methylanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-6-3-4-8(14-2)7(5-6)11-9-12-13-10(15)16-9/h3-5H,1-2H3,(H,11,12)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKSBWQTZZGWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 2-methoxy-5-methyl aniline with thiocarbohydrazide under specific conditions . The reaction is carried out in the presence of a catalyst and a suitable solvent, followed by heating to a specific temperature to facilitate the formation of the thiadiazole ring. The product is then purified through recrystallization or other purification techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, such as thiols or amines
Biological Activity
The compound 5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
- IUPAC Name : 5-(2-Methoxy-5-methylphenylamino)-1,3,4-thiadiazole-2-thiol
- CAS Number : 379728-86-6
- Molecular Formula : C10H12N4OS2
- Molecular Weight : 240.35 g/mol
- Melting Point : 210–211 °C
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including the compound . The following table summarizes key findings related to its activity against various cancer cell lines:
The compound demonstrates significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong inhibitory concentrations. Notably, the compound exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
The mechanism by which This compound exerts its anticancer effects is hypothesized to involve:
- Induction of Apoptosis : Flow cytometry studies have shown that treatment with this compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G0/G1 phase, which is crucial for inhibiting cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits promising antimicrobial activity. Studies have highlighted its effectiveness against various bacterial and fungal strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | Olsen et al., 2018 |
| Escherichia coli | Significant | Olsen et al., 2018 |
| Aspergillus niger | Moderate | Olsen et al., 2018 |
The compound's activity against Gram-positive and Gram-negative bacteria as well as fungi indicates its potential as a broad-spectrum antimicrobial agent.
Case Study 1: Anticancer Efficacy in Preclinical Models
In a preclinical study published in Pharmaceuticals, the efficacy of this compound was tested on mice bearing Ehrlich Ascites Carcinoma (EAC). The results showed a significant reduction in tumor volume after treatment with the compound over a period of two weeks. This study highlights the potential for further development into clinical applications for cancer therapy.
Case Study 2: Antimicrobial Effectiveness
Research conducted on the antimicrobial properties of this compound demonstrated its effectiveness against resistant strains of bacteria. In vitro assays revealed that it outperformed standard antibiotics in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for use in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
a) 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol
- Key Difference : The methoxy group is para-substituted on the phenyl ring instead of ortho (as in the target compound).
- Impact: Para-substitution may reduce steric hindrance, enhancing interaction with biological targets like enzymes or receptors.
b) 5-Methylamino-[1,3,4]thiadiazole-2-thiol
- Key Difference: Replaces the 2-methoxy-5-methylphenylamino group with a methylamino (-NHCH₃) substituent.
- Impact : The simpler substituent reduces molecular weight (147.22 g/mol vs. 265.34 g/mol for the target compound) and may improve solubility but limit target specificity due to fewer aromatic interactions .
c) 5-[(4-arylidine)amino]-[1,3,4]thiadiazole-2-thiol Derivatives
- Example: Compounds 2 and 3 in , synthesized from 4-methoxybenzaldehyde or 4-N,N-dimethylaminobenzaldehyde.
- Comparison : These derivatives exhibit cytotoxic activity against cancer cell lines, with IC₅₀ values ranging from 12–45 μM. The target compound’s ortho-methoxy and meta-methyl groups may enhance cytotoxicity by improving binding to hydrophobic pockets in cellular targets .
Comparison with Oxadiazole Derivatives
a) 5-(1-Methyl-3-trifluoromethyl-pyrazol-4-yl)-1,3,4-oxadiazole Thioethers
- Activity : Demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with herbicidal effects in compounds 5e and 5g .
- Structural Contrast : Replacement of the thiadiazole core with oxadiazole reduces sulfur content, altering electron distribution. Molecular docking shows oxadiazoles rely on carbonyl interactions with SDH enzymes, whereas thiadiazoles may utilize thiol-mediated hydrogen bonding .
b) 2-Amino-5-phenyl-1,3,4-oxadiazole Dithiocarbamates
- Activity : Exhibited antibacterial efficacy against E. coli and S. aureus (MIC: 8–32 μg/mL). The oxadiazole ring’s lower aromaticity compared to thiadiazoles may reduce π-π stacking but enhance solubility .
Hybrid Thiadiazole-Triazole Systems
- Example: 4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione ().
- However, increased molecular complexity may hinder synthetic scalability .
Data Tables for Comparative Analysis
Table 2: Structural and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | 265.34 | 2.8 | 2-methoxy-5-methylphenylamino, thiol |
| 5-(4-Methoxy-phenylamino)-thiadiazole | 251.30 | 2.3 | 4-methoxyphenylamino, thiol |
| 5-Methylamino-thiadiazole | 147.22 | 1.5 | Methylamino, thiol |
| Oxadiazole Thioether 5g | 382.22 | 3.1 | 4-bromobenzylthio, trifluoromethylpyrazole |
Research Findings and Mechanistic Insights
- Cytotoxicity: Thiadiazoles with aromatic amino substituents (e.g., target compound) show enhanced cytotoxicity compared to alkylamino derivatives, likely due to improved intercalation with DNA or enzyme active sites .
- Antimicrobial Activity : The thiol group in thiadiazoles may disrupt bacterial redox systems, whereas oxadiazoles rely on halogenated substituents (e.g., bromine in 5g) for electrophilic attack on microbial membranes .
- Herbicidal Activity: Bleaching effects in oxadiazole thioethers correlate with trifluoromethyl groups, which inhibit carotenoid biosynthesis. Thiadiazoles with methoxy groups may target different pathways, such as auxin signaling .
Q & A
Q. How can synthetic protocols for 5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol be optimized?
Methodological Answer: Optimization involves adjusting reaction parameters such as solvent polarity, temperature, and stoichiometry. For example:
- Key Step : Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-methoxy-5-methylphenyl isothiocyanate under basic conditions (e.g., NaOH in ethanol) .
- Critical Parameters : Reaction time (8–12 hrs at 80°C) and purification via recrystallization (ethanol/water mixtures) to improve yield (70–85%) .
- Validation : Thin-layer chromatography (TLC) and HPLC to confirm purity (>95%) .
Q. What spectroscopic methods are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for methoxy/methyl-substituted phenyl groups) and thiol protons (δ 10–12 ppm, exchangeable with D2O) .
- FT-IR : Confirm N–H (3200–3400 cm⁻¹), C=S (1050–1250 cm⁻¹), and C–O (methoxy group, 1200–1300 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peak [M+H]+ at m/z corresponding to C₁₀H₁₀N₄OS₂ (calculated: 282.04) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G**) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Example : HOMO localized on the thiadiazole ring suggests susceptibility to electrophilic attacks .
- Software : Gaussian 16 or ORCA for geometry optimization and frequency analysis .
Q. How should researchers resolve contradictions in reported biological activity data for derivatives?
Methodological Answer:
- Standardized Assays : Use consistent in vitro models (e.g., MIC assays for antimicrobial activity, MTT for cytotoxicity) .
- Data Normalization : Compare IC₅₀ values against reference drugs (e.g., ciprofloxacin for antibacterial studies) .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation from DMSO/acetone mixtures to obtain single crystals suitable for X-ray diffraction .
- Data Collection : Employ synchrotron radiation for high-resolution data (<1.0 Å) to resolve disordered methoxy/methyl groups .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks (e.g., N–H···S interactions) .
Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives?
Methodological Answer:
- Target Modifications : Introduce substituents at the phenylamino or thiol positions (e.g., halogens, alkyl chains) to enhance lipophilicity or bioavailability .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like dihydrofolate reductase (DHFR) or COX-2 .
- Validation : Compare docking scores (ΔG < −7.0 kcal/mol) with experimental IC₅₀ values .
Critical Analysis of Contradictory Evidence
- Synthetic Yields : Discrepancies in yields (60–85%) may stem from variations in solvent purity or inert atmosphere conditions .
- Biological Activity : Differences in MIC values for S. aureus (reported range: 6.25–25 μM) likely arise from assay protocols (e.g., broth microdilution vs. agar diffusion) .
Recommended Research Workflow
Synthesis : Optimize via Design of Experiments (DoE) to identify critical factors .
Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation .
Computational Modeling : Validate DFT predictions with experimental reactivity data .
Biological Testing : Use standardized assays and report results with statistical confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
